![molecular formula C19H19ClFN3O2 B2457778 ethyl {2-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}carbamate CAS No. 923107-87-3](/img/structure/B2457778.png)

ethyl {2-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

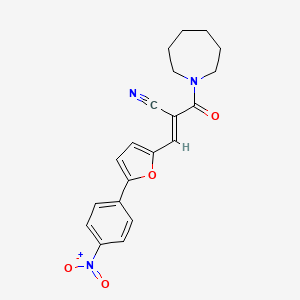

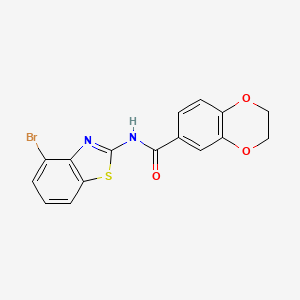

The compound “ethyl {2-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}carbamate” is a complex organic molecule. It contains a benzimidazole ring, which is a fused benzene and imidazole ring, and a carbamate group, which is derived from carbamic acid .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzimidazole ring, a carbamate group, and a benzyl group with chlorine and fluorine substituents .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the benzimidazole ring, the carbamate group, and the halogen substituents. For example, the benzimidazole ring might undergo electrophilic substitution reactions, while the carbamate group could participate in hydrolysis reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzimidazole ring might contribute to its stability and aromaticity .Scientific Research Applications

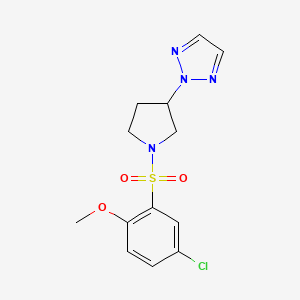

Nanoparticle Delivery Systems

Ethyl {2-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}carbamate and related compounds have been investigated for their use in agricultural applications, particularly in the delivery of fungicides. Studies have focused on the development of solid lipid nanoparticles and polymeric nanocapsules as carrier systems for these compounds, aiming to improve the release profiles, reduce environmental toxicity, and enhance the efficacy of fungicidal treatments. Such carrier systems have demonstrated high association efficiency and modified release profiles, offering new options for plant disease management (Campos et al., 2015).

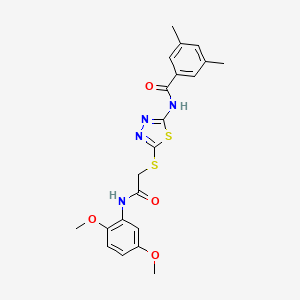

Antimicrobial and Antifilarial Activity

Research has also delved into the synthesis of benzimidazole carbamates to explore their biological activities, including their potential as antineoplastic and antifilarial agents. Certain derivatives have shown significant growth inhibition in cell lines and demonstrated in vivo antifilarial activity against various worms, suggesting their applicability in medical treatments for infections and possibly cancer (Ram et al., 1992).

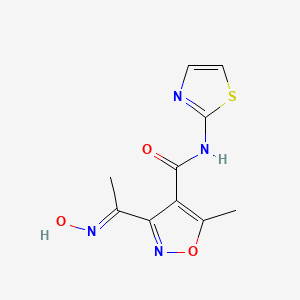

Organocatalytic Properties

Further investigations have revealed the organocatalytic capabilities of ionic liquids containing benzimidazole derivatives. These compounds have been utilized in various chemical reactions, including benzoin condensation and hydroacylation, highlighting their versatility and potential in synthetic organic chemistry (Kelemen et al., 2011).

Antifungal Applications

Benzimidazole carbamates have been incorporated into polymers to create materials with antifungal properties. These materials have shown effectiveness against various fungal species, providing a promising approach for the development of antifungal agents with potential applications in healthcare and material sciences (Park et al., 2001).

Chemical Synthesis and Characterization

The chemical synthesis and characterization of benzimidazole derivatives, including ethyl {2-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}carbamate, have been a subject of interest in the field of organic chemistry. Studies have focused on understanding their molecular structure, bonding interactions, and potential applications in various fields, ranging from material science to pharmaceuticals (Kumar et al., 2016).

Safety And Hazards

properties

IUPAC Name |

ethyl N-[2-[1-[(2-chloro-6-fluorophenyl)methyl]benzimidazol-2-yl]ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClFN3O2/c1-2-26-19(25)22-11-10-18-23-16-8-3-4-9-17(16)24(18)12-13-14(20)6-5-7-15(13)21/h3-9H,2,10-12H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJRYXCJVMGUOBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCCC1=NC2=CC=CC=C2N1CC3=C(C=CC=C3Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClFN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl {2-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-[(3-cyanobenzyl)sulfanyl]-2-thioxo-1,3-dithiole-4-carboxylate](/img/structure/B2457699.png)

![6-(2-hydroxypropyl)-4-(4-(methylthio)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2457706.png)

![N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2457708.png)

![4-chloro-2-((E)-{[3-(trifluoromethyl)benzyl]imino}methyl)phenol](/img/structure/B2457711.png)

![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2457715.png)

![(E)-2-bromo-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2457716.png)